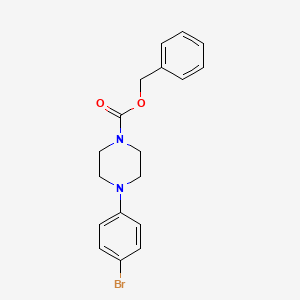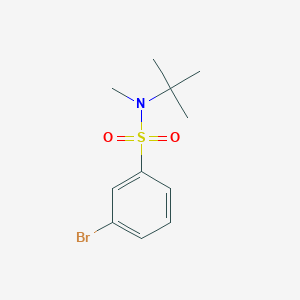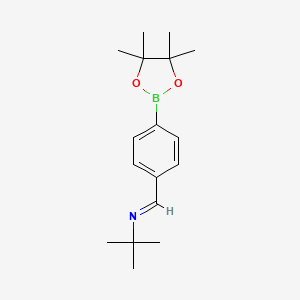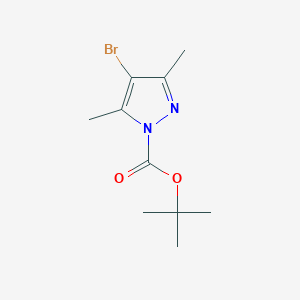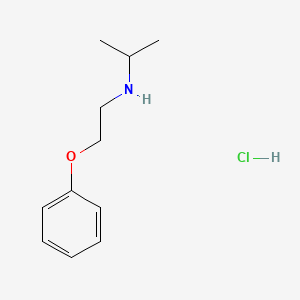
3-Acetamido-3-(2-ethoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-Acetamido-3-(2-ethoxyphenyl)propanoic acid, also known as ACEP, is a chemical compound that has become an important subject of study in the scientific community. It has a molecular weight of 251.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-acetyl-3-(2-ethoxyphenyl)-beta-alanine . The InChI code is 1S/C13H17NO4/c1-3-18-12-7-5-4-6-10 (12)11 (8-13 (16)17)14-9 (2)15/h4-7,11H,3,8H2,1-2H3, (H,14,15) (H,16,17) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 251.28 .Applications De Recherche Scientifique
Renewable Building Blocks in Material Science
- Phloretic Acid as an Alternative to Phenolation : Phloretic acid (a compound related to the target chemical structure) has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach paves the way for applications in materials science due to its solvent-free synthesis and potential for creating materials with desirable thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).
Insect Growth Regulators in Biological Studies
- Synthesis and Bio-assay of Novel Ethyl 3-(2-(4-chlorophenoxy)acetamido) Propanoate : A study synthesized a novel compound structurally similar to the one , exploring its potential as an insect growth regulator. This compound demonstrated selective anti-tumor activities, suggesting the possibility of related compounds for use in pest management or biological research (V. Devi & P. Awasthi, 2022).
Novel Copolymers for Advanced Materials
- Development of Novel Copolymers : Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including those with acetamido substitutions, has been carried out. These studies contribute to the field of advanced materials by exploring the synthesis and characterization of copolymers with potential applications in various industries (Kamil M. Wojdyla et al., 2022).
Analytical and Detection Methods
- High Sensitivity Detection Methods : Another study developed a highly sensitive and specific competitive indirect enzyme-linked immunosorbent assay (ciELISA) method for the detection of acetaminophen, highlighting the importance of structural functionalities similar to those in the target compound for the creation of sensitive detection assays (Shu Pu et al., 2021).
Anticancer Drug Synthesis
- Synthesis and Molecular Docking Analysis of Anticancer Drugs : Research into the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer agent demonstrates the relevance of acetamide structures in drug design and development. Molecular docking analyses support the potential therapeutic applications of these compounds (Gopal Sharma et al., 2018).
Mécanisme D'action
3-Acetamido-3-(2-ethoxyphenyl)propanoic acid is known to belong to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown considerable promise in treating various inflammatory and painful conditions.
Safety and Hazards
Propriétés
IUPAC Name |
3-acetamido-3-(2-ethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-18-12-7-5-4-6-10(12)11(8-13(16)17)14-9(2)15/h4-7,11H,3,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSHTXCLTXQOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-3-(2-ethoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







